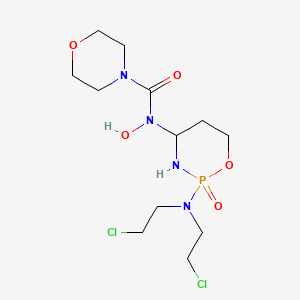
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is a selenium-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with carbonyl compounds under acidic or basic conditions.
Oxidative cyclization: This method involves the oxidation of selenoamides or selenoureas in the presence of oxidizing agents like hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and purity. This may include:
Batch reactors: For small to medium-scale production.
Continuous flow reactors: For large-scale production, offering better control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to selenides or diselenides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Selenoxides, selenones.
Reduction products: Selenides, diselenides.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: Potential antioxidant or enzyme inhibitor properties.
Medicine: Investigated for its potential anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Used in the development of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- depends on its specific application:
Biological activity: May involve interaction with cellular targets like enzymes or receptors, leading to modulation of biochemical pathways.
Chemical reactivity: The selenium atom can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: The parent compound without the methoxy and phenyl substituents.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with similar structural features.
1,2-Benzisoxazol-3(2H)-one: An oxygen analog with similar structural features.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Propriétés
Numéro CAS |
81744-10-7 |
|---|---|
Formule moléculaire |
C14H11NO2Se |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
7-methoxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-12-9-5-8-11-13(12)18-15(14(11)16)10-6-3-2-4-7-10/h2-9H,1H3 |
Clé InChI |
VYFOBZAIPIKAPR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1[Se]N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



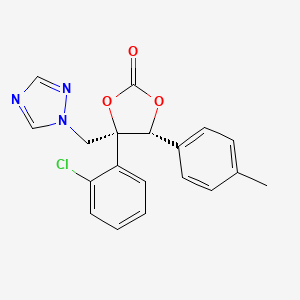

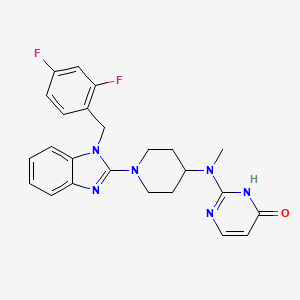
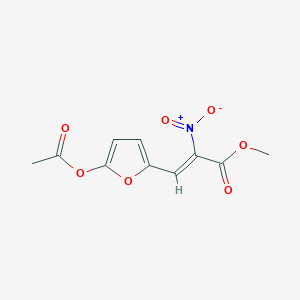
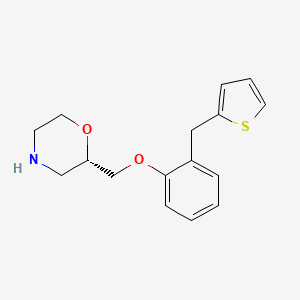
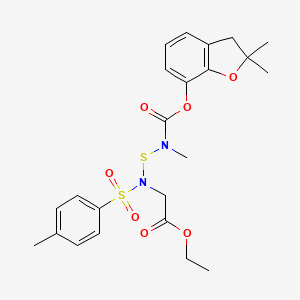
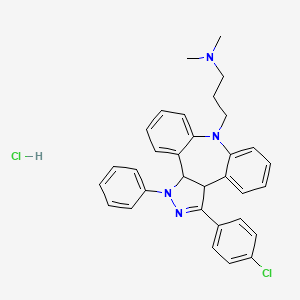
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
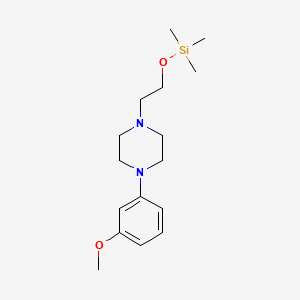
![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)
